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Compound of Interest

Compound Name: 4-Chlorobenzoylacetonitrile

Cat. No.: B015066

For researchers, scientists, and professionals in drug development, this technical guide
provides an in-depth look at the spectroscopic data of 4-Chlorobenzoylacetonitrile (CAS No.
4640-66-8), a compound of interest in various chemical and pharmaceutical research domains.
This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with the methodologies for their acquisition.

Summary of Spectroscopic Data

The spectroscopic data for 4-Chlorobenzoylacetonitrile (CoHsCINO, Molecular Weight:
179.60 g/mol) is crucial for its identification and characterization. The following tables
summarize the key findings from *H NMR, 13C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1. tH NMR Spectroscopic Data for 4-Chlorobenzoylacetonitrile

. . Coupling
Chemical Shift Lo Number of .
Multiplicity Constant (J) Assignment
(d) ppm Protons
Hz

7.88 Doublet (d) 8.4 2H Ar-H

7.52 Doublet (d) 8.4 2H Ar-H

4.06 Singlet (s) - 2H -CHz-
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Predicted data obtained from a 400 MHz spectrometer in CDCls.[1]

Table 2: 13C NMR Spectroscopic Data for 4-Chlorobenzoylacetonitrile

Chemical Shift (d) ppm Assignment

Data not available in search results

Infrared (IR) Spectroscopy Data

Table 3: IR Spectroscopic Data for 4-Chlorobenzoylacetonitrile

Wavenumber (cm~?) Functional Group Assignment

C=0 (Ketone), C=N (Nitrile), C-CI (Aryl

Specific peak list not available in search results ] o )
chloride), C-H (Aromatic/Aliphatic)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 4-Chlorobenzoylacetonitrile[2]

mlz Relative Intensity (%) Proposed Fragment
179 ~40 [M]* (Molecular lon)
181 ~13 [M+2]* (Isotope Peak)
139 100 [CICsH4CO]*

111 ~30 [CeHaCI]*

75 ~15 [CeH3]*

Experimental Protocols

Detailed experimental procedures are essential for the replication and verification of
spectroscopic data. The following sections describe generalized protocols applicable to the
characterization of 4-Chlorobenzoylacetonitrile.
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NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a 400 or 500 MHz
spectrometer.[3] The sample (around 5-20 mg for *H NMR and 20-50 mg for 13C NMR) is
dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d
(CDCIs), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as
an internal standard for chemical shift referencing. The spectrometer is locked onto the
deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal
resolution. For 13C NMR, a greater number of scans is usually required due to the low natural
abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Infrared (IR) spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance
(ATR) accessory. For the KBr pellet method, a small amount of the solid sample is ground with
dry potassium bromide and pressed into a thin, transparent disk. For ATR, the solid sample is
placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-
400 cm~1. A background spectrum is collected prior to the sample measurement to subtract the
contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI)
mass spectrometry, the sample is introduced into the ion source where it is bombarded with a
beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and
fragment. The resulting positively charged ions are then accelerated and separated based on
their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of
each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the
spectroscopic data for an organic compound like 4-Chlorobenzoylacetonitrile.
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Workflow for Spectroscopic Characterization
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Chlorobenzoylacetonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015066#spectroscopic-data-of-4-
chlorobenzoylacetonitrile-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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